molecular formula C14H24N2O4S B15345646 Piperazinium thymol-6-sulphonate CAS No. 6266-81-5

Piperazinium thymol-6-sulphonate

Cat. No.: B15345646
CAS No.: 6266-81-5
M. Wt: 316.42 g/mol
InChI Key: VJOODGFNRKLOGH-UHFFFAOYSA-N
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Description

Piperazinium thymol-6-sulphonate is a useful research compound. Its molecular formula is C14H24N2O4S and its molecular weight is 316.42 g/mol. The purity is usually 95%.
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Biological Activity

Piperazinium thymol-6-sulphonate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from thymol, a natural monoterpenoid phenol known for its various pharmacological effects. The sulphonate group enhances its solubility and bioactivity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In a study evaluating various piperazine derivatives, compounds related to thymol showed promising activity against both bacterial and fungal strains. The compound demonstrated effectiveness comparable to standard antibiotics at minimal inhibitory concentrations (MIC) of around 10 μg/mL .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus10
Escherichia coli10
Candida albicans10

Antioxidant Activity

This compound also exhibits antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. Thymol, the parent compound, has been shown to scavenge free radicals effectively and enhance the activity of endogenous antioxidant enzymes . The antioxidant mechanism involves the reduction of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Case Study: Antioxidant Efficacy in Cell Lines

In vitro studies using Caco-2 cell lines demonstrated that treatment with thymol derivatives, including this compound, resulted in a significant decrease in ROS levels when exposed to oxidative agents like hydrogen peroxide . This suggests potential therapeutic applications in conditions associated with oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, reducing oxidative stress.
  • Enzyme Modulation : It may enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, contributing to cellular defense mechanisms .
  • Membrane Integrity : By disrupting microbial cell membranes, it exerts its antimicrobial effects effectively.

Practical Applications

Given its significant biological activities, this compound has potential applications in various fields:

  • Pharmaceuticals : As an antimicrobial agent in drug formulations targeting infections.
  • Food Industry : As a natural preservative due to its antimicrobial properties.
  • Cosmetics : In formulations aimed at reducing oxidative stress on skin cells.

Properties

CAS No.

6266-81-5

Molecular Formula

C14H24N2O4S

Molecular Weight

316.42 g/mol

IUPAC Name

4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid;piperazine

InChI

InChI=1S/C10H14O4S.C4H10N2/c1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11;1-2-6-4-3-5-1/h4-6,11H,1-3H3,(H,12,13,14);5-6H,1-4H2

InChI Key

VJOODGFNRKLOGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O.C1CNCCN1

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.